molecular formula C10H15N5O5 B024384 2'-Deoxyguanosine monohydrate CAS No. 312693-72-4

2'-Deoxyguanosine monohydrate

Cat. No. B024384
M. Wt: 285.26 g/mol
InChI Key: LZSCQUCOIRGCEJ-FPKZOZHISA-N
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Description

Synthesis Analysis

The chemical synthesis of 2'-deoxyguanosine derivatives, including 3-methyl-2'-deoxyguanosine, involves a sequence of reactions starting from 2'-deoxyguanosine. This process includes conversion into a tricyclic isopropeno derivative, methylation, and subsequent removal of blocking systems, showcasing the molecule's potential for further chemical modifications and applications in nucleic acid chemistry (Golankiewicz, Ostrowski, & Folkman, 1990).

Molecular Structure Analysis

Investigations into the hydration structures of 2'-deoxyguanosine through IR-UV double resonance spectroscopy reveal insights into the molecule's interactions with water. These studies, comparing mono- and dihydrated clusters of 2'-deoxyguanosine with those of guanosine, highlight the minimal influence of the absence of the 2'-OH group on the molecule's structural properties in its monohydrated form. Furthermore, theoretical calculations and spectroscopy analyses provide a deeper understanding of the molecule's behavior in hydrated states (Asami, Urashima, & Saigusa, 2009).

Chemical Reactions and Properties

Research on the alkylation of 2'-deoxyguanosine with diazoalkanes explores the molecule's reactivity towards chemical modifications, leading to various alkylated products. These findings contribute to our understanding of the chemical behavior of 2'-deoxyguanosine and its potential for creating novel nucleoside analogs (Farmer, Foster, Jarman, & Tisdale, 1973).

Scientific Research Applications

  • Biochemical Applications : Efficient protocols for obtaining 2'-amino-2'-deoxyguanosine and its phosphoramidite derivatives, useful for incorporation into oligonucleotides, were developed, indicating applications in biochemical research (Dai et al., 2006).

  • Hydration Structure Studies : The presence of a 2'-hydroxy group in 2'-deoxyguanosine hydrates influences the stabilization of specific dihydrate structures, suggesting its role in hydration studies (Asami, Urashima, & Saigusa, 2009).

  • Chemical Reaction Analysis : 2′-Deoxyguanosine's reaction with glyceraldehyde forms specific compounds, demonstrating its application in studying nucleoside reactions (Ochs & Severin, 1994).

  • DNA Damage Studies : The efficient generation of 2'-deoxyguanosin-N1-yl radical from N-aryloxy-naphthalimide facilitates studies on DNA damage mechanisms (Zheng & Greenberg, 2020).

  • Nucleoside-Based Therapeutics : Rapid routes to N2-aryl-2′-deoxyguanosine nucleosides were demonstrated, providing potential applications in nucleoside-based therapeutics (Potter, Mccague, & Jarman, 1992).

  • Thermosensitive Material Development : 2'-Deoxyguanosine derivatives can self-assemble into thermosensitive supramolecules, offering new avenues for smart thermosensitive material development (Betancourt & Rivera, 2009).

  • Fluorescence Studies : Weakening of intermolecular hydrogen bonding in the S1 state of 2′-deoxyguanosine leads to fluorescence strengthening, which is significant for fluorescence studies (Liu et al., 2012).

  • Singlet Oxygen Oxidation Research : The main singlet oxygen oxidation products of 2'-deoxyguanosine were identified, aiding in understanding its oxidation mechanism (Ravanat & Cadet, 1995).

Safety And Hazards

2’-Deoxyguanosine monohydrate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

2’-Deoxyguanosine is a key medicinal intermediate that could be used to synthesize anti-cancer drugs and biomarkers in type 2 diabetes . It has also been used in stromal cell purification and for the quantification of whole cell dNTP (deoxyribonucleotide triphosphate) .

properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSCQUCOIRGCEJ-FPKZOZHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601036032
Record name 2'-Deoxyguanosine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601036032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxyguanosine monohydrate

CAS RN

207121-55-9, 312693-72-4
Record name 2′-Deoxyguanosine hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207121-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxyguanosine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601036032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2´-Deoxyguanosine Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
181
Citations
PS Peres, A Valerio, SMSC Cadena… - Archives of biochemistry …, 2015 - Elsevier
… The following reagents were acquired from Sigma-Aldrich (Brazil): reduced l-glutathione (G4251), oxidized l-glutathione disodium salt (G4626), 2′-deoxyguanosine monohydrate (…
Number of citations: 5 www.sciencedirect.com
PP Ghodke, PI Pradeepkumar - Current Protocols in Nucleic …, 2019 - Wiley Online Library
The N 2 ‐position of 2′‐deoxyguanosine (N 2 ‐position in dG) is well known for forming carcinogenic minor groove DNA adducts, which originate from environmental pollutants, …
M Schneider, G Thoss, C Hübner-Parajsz… - Chemical research in …, 2004 - ACS Publications
Sugars and sugar degradation products react in vivo readily with proteins (glycation) resulting in the formation of a heterogeneous group of reaction products, which are called …
Number of citations: 50 pubs.acs.org
E Kusumowardani, S Handayani… - IOP Conference …, 2019 - iopscience.iop.org
… The formation of 8-OHdG was performed in vitro conducting a Fenton-like reaction of 2’-deoxyguanosinemonohydrate (dG) with BPA, Cr(VI), H2O2, and vitamin C, and the effect of the …
Number of citations: 5 iopscience.iop.org
A Chatterjee, CK Malik, AK Basu - Current protocols in nucleic …, 2017 - Wiley Online Library
… The synthesis begins from the commercially available 2′-deoxyguanosine monohydrate and the process has been divided into five parts. Part one describes the synthesis of a key …
S Ochs, T Severin - Carbohydrate research, 1995 - Elsevier
… Glucose (7.2 g, 40 mmol) and 2' deoxyguanosine monohydrate (1.14 g, 4 mmol) were kept in 2 M phosphate buffer (5 mL, pH 7.0) at 100C for 5 h. Water (5 mL) was added and the …
Number of citations: 12 www.sciencedirect.com
GR Hedwig, GB Jameson… - Journal of Chemical & …, 2014 - ACS Publications
… The samples of inosine, 2′-deoxyinosine, and 2′-deoxyguanosine monohydrate used were either purified solids remaining from an earlier study (16) or material recovered from …
Number of citations: 4 pubs.acs.org
X Lv, G Liu, X Sun, H Chen, J Sun, Z Feng - Journal of Dairy Science, 2017 - Elsevier
… was lowest for 2'-deoxyguanosine monohydrate (13.27 μmol/L)… nucleotides and 2'-deoxyguanosine monohydrate was highest … nucleotides and 2'-deoxyguanosine monohydrate had the …
Number of citations: 7 www.sciencedirect.com
F Seela, H Rosemeyer, A Melenewski… - … Section C: Crystal …, 2002 - scripts.iucr.org
In the monohydrate of 2-amino-8-(2-deoxy-α-d-erythro-pentofuranosyl)-8H-imidazo[1,2-a][1,3,5]triazin-4-one, C10H13N5O4·H2O, denoted (I) or αZd, the conformation of the N-…
Number of citations: 6 scripts.iucr.org
Y Huang, F Johnson - Chemical research in toxicology, 2002 - ACS Publications
… To a suspension of 2‘-deoxyguanosine monohydrate (1.425 g, … To a suspension of 2‘-deoxyguanosine monohydrate (855 … To a suspension of 2‘-deoxyguanosine monohydrate (855 mg, …
Number of citations: 13 pubs.acs.org

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